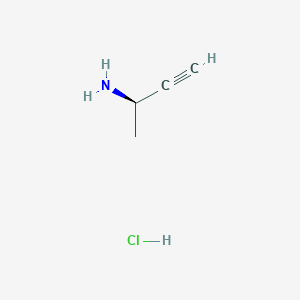
(R)-1-Methyl-prop-2-ynylamine hydrochloride
Overview
Description
(R)-1-Methyl-prop-2-ynylamine hydrochloride (MPH) is an organic compound used in the synthesis of various organic compounds. MPH is a chiral compound, meaning it has two different forms, R and S, that are mirror images of each other. MPH is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biological processes, such as enzyme inhibition and protein-ligand interactions.
Scientific Research Applications
Neuroprotective Properties
- Propargylamine Derivatives in Neurodegeneration : Propargylamine compounds, related to (R)-1-Methyl-prop-2-ynylamine hydrochloride, have shown promise in neuroprotective activities, particularly in cell cultures and animal models of neurodegenerative diseases. These compounds, such as selegiline and rasagiline, possess intrinsic pharmacological action attributed to the propargylamine moiety. Their derivatives, like ladostigil and M30, have demonstrated neuroprotective and anti-apoptotic properties. Additionally, they influence the processing of amyloid-beta protein precursor (AbetaPP) through pathways involving mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) (Bar‐Am et al., 2010).
Pharmacological Profiles
- R-96544 - 5-HT2A Receptor Antagonist : Research on the compound R-96544, closely related to (R)-1-Methyl-prop-2-ynylamine hydrochloride, shows its function as a 5-HT2A receptor antagonist. This compound has been found to inhibit platelet aggregation and demonstrate potent, competitive, and 5-HT2A-selective activity, offering potential therapeutic uses in cardiovascular conditions (Ogawa et al., 2002).
Potential in Treating Neurological Disorders
- Aliphatic Propargylamines in Neurology : Studies on aliphatic propargylamine drugs, such as R-deprenyl and derivatives, indicate their potential in treating neurodegenerative conditions. These compounds, closely related to (R)-1-Methyl-prop-2-ynylamine hydrochloride, have been shown to be potent MAO-B inhibitors, antiapoptotic agents, and potentially useful in treating conditions like Parkinson's and Alzheimer's disease (Boulton, 1999).
Other Applications
- Electrochemical Analysis : Research into the electrochemical determination of pharmaceutical compounds, including Ranitidine Hydrochloride, has been explored. This work, while not directly involving (R)-1-Methyl-prop-2-ynylamine hydrochloride, demonstrates the broader application of similar compounds in pharmaceutical analysis (Ming, 2013).
- Inhibitors of Squalene Epoxidase : A series of 3-phenylprop-2-ynylamines, structurally similar to (R)-1-Methyl-prop-2-ynylamine hydrochloride, have been synthesized as selective inhibitors of mammalian squalene epoxidase. These compounds have potential applications in the treatment of fungal infections and cholesterol management (Musso et al., 2003).
properties
IUPAC Name |
(2R)-but-3-yn-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-prop-2-ynylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



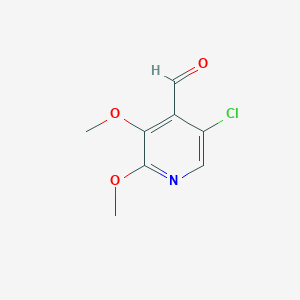
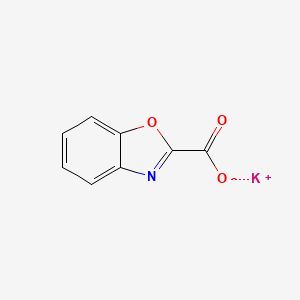
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
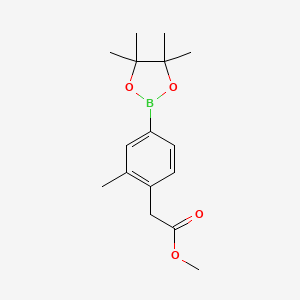
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
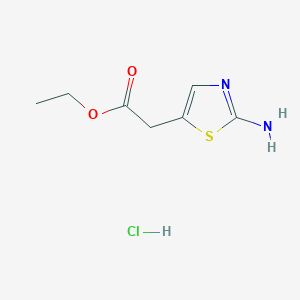
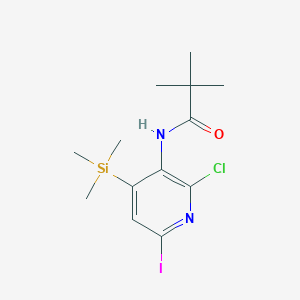
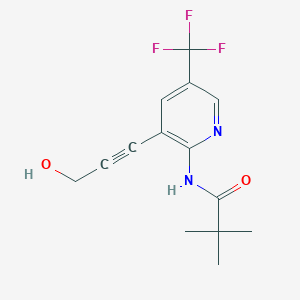
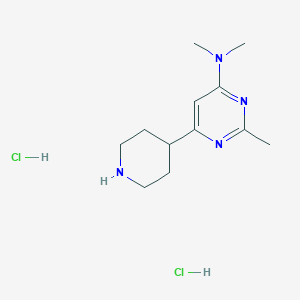
![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)
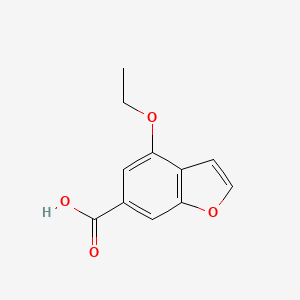
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)